molecular formula C11H9ClN2O2 B1521710 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea CAS No. 1094370-91-8

3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea

Cat. No. B1521710
M. Wt: 236.65 g/mol
InChI Key: IEQBTWUFOXXOAV-UHFFFAOYSA-N
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Description

“3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea” is a chemical compound with the CAS Number: 1094370-91-8 . It appears as a powder .

Physical and Chemical Properties The molecular weight of this compound is 236.65 . The IUPAC name is N-(chloroacetyl)-N’-(3-ethynylphenyl)urea .

Scientific Research Applications

Urea Derivatives in Medicinal Chemistry

Urea derivatives, such as 1-Aryl 3-(2-chloroethyl) ureas (CEUs), have shown potential as antineoplastic agents. A study highlighted that a potent CEU derivative was equally cytotoxic to drug-resistant and parental tumor cell lines, suggesting its usefulness in treating cancers resistant to conventional anticancer drugs (R. C.-Gaudreault et al., 2004). This indicates the broad therapeutic potential of urea derivatives in overcoming drug resistance, a significant challenge in cancer therapy.

Urea-Based Ligands in Anion Coordination Chemistry

Urea-based ligands have been explored for their anion coordination chemistry, which is crucial for various applications, including sensor design and environmental remediation. For example, N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea and its derivatives have been shown to form complexes with oxo-anions, demonstrating the utility of urea derivatives in creating specific anion-binding motifs (Biao Wu et al., 2007).

Urea in Nonlinear Optical Materials

Urea derivatives have also been investigated for their potential in nonlinear optical (NLO) applications. The formation of polar crystals from urea-based compounds, which exhibit a strong second harmonic generation (SHG) response, underscores the relevance of urea derivatives in the development of new materials for optical technologies (M. Ohkita et al., 2001).

Synthesis and Catalysis

Urea derivatives play a significant role in synthesis and catalysis, offering environmentally friendly alternatives to hazardous chemicals. For instance, chloroacetic acid has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives from urea, showcasing the utility of urea derivatives in facilitating efficient and green chemical reactions (Yang Yu et al., 2007).

Environmental Applications

In environmental science, urea derivatives such as triclocarban have been analyzed for their occurrence and impact in aquatic environments. Advanced analytical methods have been developed to detect these compounds at trace levels, emphasizing the importance of monitoring and understanding the environmental fate of urea derivatives (R. Halden & Daniel H. Paull, 2004).

Safety And Hazards

This compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

2-chloro-N-[(3-ethynylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-8-4-3-5-9(6-8)13-11(16)14-10(15)7-12/h1,3-6H,7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBTWUFOXXOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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